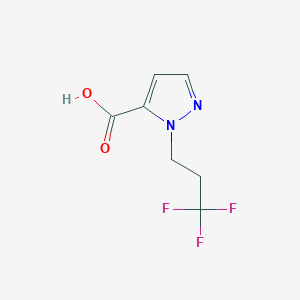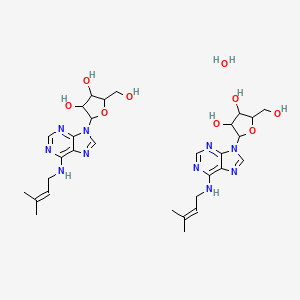
1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid
Descripción general
Descripción
1-(3,3,3-Trifluoropropyl)-1H-pyrazole-5-carboxylic acid (TFPCA) is a compound that has recently been studied for its potential applications in scientific research. It is a member of the pyrazole family, which is a heterocyclic organic compound containing a five-membered ring with two nitrogen atoms. TFPCA has a wide range of applications, including in the synthesis of pharmaceuticals, agrochemicals, and other materials.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Functionalization
Research has delved into the synthesis and functionalization of pyrazole derivatives, highlighting their utility in creating diverse chemical structures. Studies like those by Yıldırım, Kandemirli, and Akçamur (2005) focus on the formation of pyrazole-3-carboxamide and -3-carboxylate derivatives through reactions with various binucleophiles, showcasing the adaptability of pyrazole structures in synthesizing new compounds with potential applications in medicinal chemistry and metal complex catalysis (Yıldırım, Kandemirli, & Akçamur, 2005). Similarly, Dalinger et al. (2020) have developed methods for synthesizing azides and triazoles based on pyrazole carboxylic acids, aiming to create novel ligands for use in medicinal chemistry and catalysis (Dalinger et al., 2020).
Coordination Chemistry and Metal Organic Frameworks (MOFs)
Pyrazole derivatives are pivotal in the development of coordination compounds and MOFs, which are crucial for catalysis, gas storage, and separation technologies. Jacobsen, Reinsch, and Stock (2018) utilized a pyrazole-dicarboxylic acid derivative in synthesizing MOFs with varied topologies, demonstrating the versatility of pyrazole-based ligands in constructing materials with specific pore structures and functionalities (Jacobsen, Reinsch, & Stock, 2018).
Synthesis of Bioactive Compounds
The synthesis of pyrazole derivatives extends to creating bioactive molecules, highlighting the importance of these compounds in pharmaceutical research. For instance, Akbas, Berber, Şener, and Hasanov (2005) synthesized and evaluated the antibacterial activities of pyrazole-3-carboxylic acid derivatives, indicating their potential as therapeutic agents (Akbas, Berber, Şener, & Hasanov, 2005).
Advanced Material Research
Pyrazole derivatives also find applications in advanced material research, such as in the development of electrochemiluminescent materials. Feng et al. (2016) synthesized transition metal complexes with pyrazolecarboxylic acids, demonstrating significant electrochemiluminescence (ECL), which could be applied in sensors and imaging technologies (Feng et al., 2016).
Propiedades
IUPAC Name |
2-(3,3,3-trifluoropropyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O2/c8-7(9,10)2-4-12-5(6(13)14)1-3-11-12/h1,3H,2,4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTIZFMDLWJRNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1)CCC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid | |
CAS RN |
1245772-05-7 | |
| Record name | 1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tert-butyl 7-oxo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B1532170.png)

![N-(2-aminoethyl)-3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1532172.png)
![N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide hydrochloride](/img/structure/B1532173.png)


![2,2,2-trifluoroethyl N-[1-(1H-imidazol-1-yl)propan-2-yl]carbamate](/img/structure/B1532177.png)
![3-[4-(2-hydroxyethyl)-3-(methoxycarbonyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1532178.png)
![2-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid hydrochloride](/img/structure/B1532179.png)

![1-Boc-4-[3-(trifluoromethyl)phenyl]-4-hydroxypiperidine](/img/structure/B1532184.png)

![hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbothioamide](/img/structure/B1532189.png)